molecular formula C23H23N5O2S B2847872 N-[(3-methoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide CAS No. 1206991-66-3

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide

Cat. No.: B2847872
CAS No.: 1206991-66-3
M. Wt: 433.53
InChI Key: YMGTUYOIMKRECL-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a triazole ring, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to yield the 1,2,3-triazole ring.

    Coupling of Substituents: The final step involves coupling the 3-methoxybenzyl and p-tolyl groups to the respective positions on the thiazole and triazole rings using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or other positions are replaced by different groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-methoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxamide
  • **this compound analogs
  • **Other thiazole derivatives with similar structures

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-8-10-18(11-9-14)28-16(3)20(26-27-28)23-25-15(2)21(31-23)22(29)24-13-17-6-5-7-19(12-17)30-4/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGTUYOIMKRECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC4=CC(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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